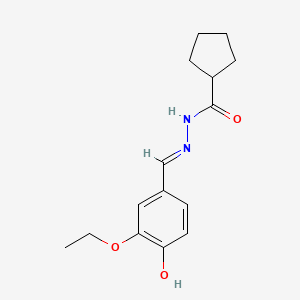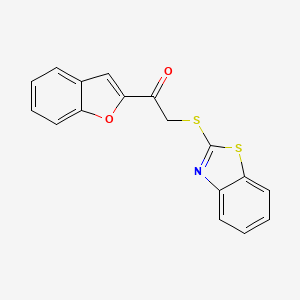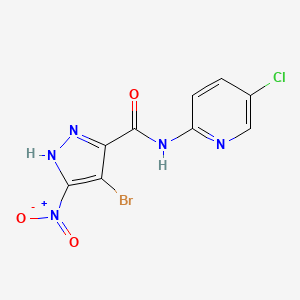
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide (EHBC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. EHBC has shown promising results in various scientific research studies, making it a topic of great interest in the scientific community.
Mecanismo De Acción
The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various cellular pathways. This compound has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Additionally, this compound has not been extensively studied in vivo, and its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide research. One potential direction is to study the safety and efficacy of this compound in vivo. This would involve conducting animal studies and clinical trials to determine the optimal dosage and potential side effects of this compound. Another potential direction is to study the potential of this compound as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further studies could be done to elucidate the mechanism of action of this compound and to identify potential molecular targets for this compound.
Métodos De Síntesis
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a reaction between 3-ethoxy-4-hydroxybenzaldehyde and cyclopentanecarbohydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the synthesis process is dependent on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N'-(3-ethoxy-4-hydroxybenzylidene)cyclopentanecarbohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antioxidant properties that can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Additionally, this compound has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14-9-11(7-8-13(14)18)10-16-17-15(19)12-5-3-4-6-12/h7-10,12,18H,2-6H2,1H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVITAYULWQTNW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5978267.png)
![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B5978272.png)
![N-(2-chlorobenzyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5978277.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol](/img/structure/B5978281.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)

![6-(3-methylbutyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B5978303.png)

![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5978341.png)